3-(4-Phenoxyphenoxy)piperidine
Overview
Description
“3-(4-Phenoxyphenoxy)piperidine” is a compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . For instance, a study by Jin et al. synthesized a series of N-(piperidine-4-yl) benzamide compounds and investigated their effect against cancer cells .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Histamine H3 Antagonists :
- 3-(4-Phenoxyphenoxy)piperidine derivatives have been identified as potent histamine H3 antagonists. These compounds are conformationally restricted versions of the 3-amino-1-propanol moiety common to non-imidazole histamine H3 ligands. One compound demonstrated in vivo efficacy in a rat model of wakefulness (Dvorak et al., 2005).
Radiolabeled Probes for σ Receptors :
- Halogenated 4-(phenoxymethyl)piperidines, related to 3-(4-Phenoxyphenoxy)piperidine, were synthesized as potential δ receptor ligands. One such compound, labeled with 123I, showed high uptake in rat brain regions known to possess σ receptors, suggesting potential for in vivo tomographic studies (Waterhouse et al., 1997).
Opioid Antagonists :
- N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, structurally related to 3-(4-Phenoxyphenoxy)piperidine, were found to be potent opioid antagonists. These compounds were highly selective for peripheral opioid receptors, making them potential candidates for treating gastrointestinal motility disorders (Zimmerman et al., 1994).
Molecular Determinants for Mu Recognition :
- Research on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, closely related to 3-(4-Phenoxyphenoxy)piperidine, has provided insights into the bioactive conformation of these mu-opioid receptor antagonists. This understanding aids in identifying the structural features affecting ligand binding and mu recognition (Le Bourdonnec et al., 2006).
Synthesis of Trans-3,4-Disubstituted Piperidines :
- The stereoselective synthesis of trans-3,4-disubstituted piperidines, which include 3-(4-Phenoxyphenoxy)piperidine structures, is crucial in creating compounds like (-)-paroxetine, a widely used antidepressant. This research highlights new methodologies for synthesizing such compounds (Risi et al., 2008).
Micro-selective Opioid Antagonists :
- The development of trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines, structurally similar to 3-(4-Phenoxyphenoxy)piperidine, led to novel micro opioid receptor antagonists. These compounds showed high affinity and selectivity for opioid receptors, offering potential for new therapeutic agents (Le Bourdonnec et al., 2003).
Safety And Hazards
Future Directions
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests a promising future direction for the research and development of “3-(4-Phenoxyphenoxy)piperidine” and other piperidine derivatives.
properties
IUPAC Name |
3-(4-phenoxyphenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-5-14(6-3-1)19-15-8-10-16(11-9-15)20-17-7-4-12-18-13-17/h1-3,5-6,8-11,17-18H,4,7,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOHZNPPAVOVTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663035 | |
Record name | 3-(4-Phenoxyphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenoxyphenoxy)piperidine | |
CAS RN |
946681-18-1 | |
Record name | 3-(4-Phenoxyphenoxy)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946681-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Phenoxyphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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